molecular formula C12H14O4 B183607 Methyl 4-(4-methoxyphenyl)-3-oxobutanoate CAS No. 100117-84-8

Methyl 4-(4-methoxyphenyl)-3-oxobutanoate

Cat. No. B183607
M. Wt: 222.24 g/mol
InChI Key: PVAMNPNXYYKUOX-UHFFFAOYSA-N
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Description

“Methyl 4-(4-methoxyphenyl)-3-oxobutanoate” is an organic compound. It is an alkyl cinnamate obtained by the formal condensation of the carboxy group of 4-methoxycinnamic acid with methanol . It is a monomethoxybenzene and an alkyl cinnamate .


Synthesis Analysis

The synthesis of similar compounds often involves reactions such as cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing an amino group .


Molecular Structure Analysis

The molecular structure of “Methyl 4-(4-methoxyphenyl)-3-oxobutanoate” can be represented by the molecular formula C11H12O3 . The InChI representation of the molecule is InChI=1S/C11H12O3/c1-13-10-6-3-9 (4-7-10)5-8-11 (12)14-2/h3-8H,1-2H3/b8-5+ .

Scientific Research Applications

  • Food-Flavoring Synthesis : Methyl 4-(4-methoxyphenyl)-3-oxobutanoate is used in the synthesis of compounds like 2-Hydroxy-3-methyl-2-hexen-4-olid, a substance employed in food-flavoring (Stach, Huggenberg, & Hesse, 1987).

  • Biosynthesis of Ethylene : It acts as a precursor or intermediate in the biosynthesis of ethylene from methionine, a process observed in various bacteria and fungi (Billington, Golding, & Primrose, 1979).

  • Apoptosis Induction : A derivative of Methyl 4-(4-methoxyphenyl)-3-oxobutanoate, methional, has been found to induce apoptosis in lymphoid cells, suggesting potential applications in cancer research (Quash et al., 1995).

  • Antioxidant Properties : Certain derivatives, like ethyl 2-[(4-hydroxy-2-oxo-2H-chromen-3-yl)(4-hydroxyphenyl)methyl]-3-oxobutanoate, demonstrate antioxidant activity, which is significant for pharmaceutical and food industry applications (Stanchev et al., 2009).

  • Leukotriene D4 Antagonism : Novel benzoheterocyclic derivatives of Methyl 4-(4-methoxyphenyl)-3-oxobutanoate have shown inhibitory activity against leukotriene D4, suggesting its utility in respiratory disease treatment (Musser et al., 1987).

  • Synthesis of Chromones : It's used in the synthesis of chromones, compounds with potential therapeutic applications, through photo-Fries products and Michael addition reactions (Álvaro et al., 1987).

  • Anti-Diabetic Activity : Certain derivatives have shown moderate anti-diabetic activity, offering potential leads for the development of new anti-diabetic drugs (Vaddiraju et al., 2022).

  • Pesticide Residue Analysis : Used in the synthesis of haptens for developing sensitive enzyme-linked immunosorbent assays (ELISAs) to detect pesticide residues in fruits, suggesting its application in food safety (Zhang et al., 2008).

properties

IUPAC Name

methyl 4-(4-methoxyphenyl)-3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4/c1-15-11-5-3-9(4-6-11)7-10(13)8-12(14)16-2/h3-6H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVAMNPNXYYKUOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70650157
Record name Methyl 4-(4-methoxyphenyl)-3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70650157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(4-methoxyphenyl)-3-oxobutanoate

CAS RN

100117-84-8
Record name Methyl 4-(4-methoxyphenyl)-3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70650157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
DJ Abrams - 2022 - search.proquest.com
CH functionalization represents a strategically powerful class of reactions in organic synthesis. In recent years, significant efforts have been dedicated to developing new reactions …
Number of citations: 2 search.proquest.com

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